Product packaging for Methyl 3-[(2-methylbenzyl)oxy]benzoate(Cat. No.:CAS No. 1387097-69-9)

Methyl 3-[(2-methylbenzyl)oxy]benzoate

Cat. No.: B2633970
CAS No.: 1387097-69-9
M. Wt: 256.301
InChI Key: XTQXXWUNKLGXGD-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylbenzyl)oxy]benzoate is a benzoate ester derivative of interest in medicinal chemistry and pharmaceutical research. Structurally related benzoate compounds have demonstrated significant potential in various biological applications, making them valuable scaffolds for drug discovery and development. Scientific literature indicates that closely related methylbenzoate derivatives are investigated as key intermediates for synthesizing compounds with diverse pharmacological activities, including antifungal and antimicrobial properties . Furthermore, structurally similar compounds, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate complex, have shown promising in vitro and in vivo anticancer activity by inducing apoptosis in cancer cells . The research value of this compound lies in its potential as a building block for the synthesis of more complex molecules and in studies aimed at understanding structure-activity relationships. The compound's crystal structure and molecular conformation can be analyzed using techniques like X-ray diffraction, as performed on similar derivatives, to gain insights for rational drug design . This product is intended for research purposes in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O3 B2633970 Methyl 3-[(2-methylbenzyl)oxy]benzoate CAS No. 1387097-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(2-methylphenyl)methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-6-3-4-7-14(12)11-19-15-9-5-8-13(10-15)16(17)18-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQXXWUNKLGXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 2 Methylbenzyl Oxy Benzoate

Established Synthetic Pathways and Precursor Chemistry

Traditional synthesis relies on a two-step process starting from commercially available precursors. The primary strategy involves first ensuring the methyl ester is in place, followed by the formation of the ether linkage.

The precursor to the final compound is Methyl 3-hydroxybenzoate. This intermediate is commonly synthesized via the esterification of 3-hydroxybenzoic acid. The most prevalent method for this transformation is the Fischer-Speier esterification. iajpr.com This acid-catalyzed reaction involves refluxing the carboxylic acid (3-hydroxybenzoic acid) in an excess of the alcohol (methanol), which serves as both the reactant and the solvent. youtube.com

A typical laboratory procedure involves dissolving 3-hydroxybenzoic acid in methanol (B129727) and adding a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). youtube.comprepchem.com The mixture is then heated under reflux for several hours. youtube.comprepchem.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. youtube.com A subsequent nucleophilic attack by the methanol molecule on the carbonyl carbon leads to a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the final ester product, Methyl 3-hydroxybenzoate, is formed. youtube.com Yields for this reaction are generally moderate to good; one documented synthesis reports a yield of 61%. prepchem.com

Table 1: Fischer-Speier Esterification of 3-Hydroxybenzoic Acid

ReactantReagentCatalystConditionsProductYield
3-Hydroxybenzoic AcidMethanolHCl (catalytic)RefluxMethyl 3-hydroxybenzoate61% prepchem.com

With Methyl 3-hydroxybenzoate as the substrate, the 2-methylbenzyl group is introduced via an etherification reaction. The classic and most widely used method for this step is the Williamson ether synthesis. numberanalytics.commasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgnumberanalytics.com

The process involves two key steps:

Deprotonation: The phenolic hydroxyl group of Methyl 3-hydroxybenzoate is deprotonated by a strong base to form a more nucleophilic phenoxide ion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). wikipedia.org

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride or 2-methylbenzyl bromide). numberanalytics.comwikipedia.org This attack displaces the halide leaving group, forming the desired ether linkage and yielding Methyl 3-[(2-methylbenzyl)oxy]benzoate. wikipedia.org

For the SN2 mechanism to be efficient, primary alkyl halides like 2-methylbenzyl chloride are ideal, as they are unhindered and less prone to competing elimination reactions. masterorganicchemistry.com

The efficiency and yield of the established synthetic pathways are highly dependent on the chosen catalysts and reaction conditions.

For the initial esterification , while strong mineral acids are effective, they can be corrosive and difficult to separate from the product. mdpi.com To address this, solid acid catalysts, such as zirconium or titanium-based catalysts, have been developed. These heterogeneous catalysts are easily recoverable, reusable, and less polluting. mdpi.com

In the Williamson ether synthesis step, optimizing conditions is crucial for achieving high yields, which can range from 50-95% in laboratory settings. wikipedia.org

Solvent: The reaction is best conducted in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophile. wikipedia.org

Temperature: The reaction is typically run at elevated temperatures, often between 50 and 100 °C, to ensure a reasonable reaction rate. wikipedia.org

Phase-Transfer Catalysis: A significant improvement in the Williamson synthesis involves the use of phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers. numberanalytics.comwikipedia.orgacs.org These catalysts facilitate the transfer of the phenoxide nucleophile from an aqueous or solid phase into the organic phase where the 2-methylbenzyl halide is dissolved. numberanalytics.comacs.org This allows the reaction to proceed under milder conditions, often without the need for strictly anhydrous solvents, and can significantly enhance the reaction rate. numberanalytics.comacs.orgacs.org

Table 2: Key Factors in Williamson Ether Synthesis Optimization

FactorRole in Yield OptimizationExamples
Solvent Stabilizes the alkoxide ion and facilitates the SN2 reaction.Acetonitrile, N,N-dimethylformamide (DMF) wikipedia.org
Temperature Increases reaction rate.50 - 100 °C wikipedia.org
Catalyst Enhances rate by improving nucleophile solubility in the organic phase.Tetrabutylammonium bromide, 18-crown-6 (B118740) wikipedia.orgnumberanalytics.com

Novel and Optimized Synthetic Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by incorporating principles of green chemistry and employing more advanced catalytic systems.

The development of environmentally benign synthetic methods is a major goal in modern chemistry. For the synthesis of ethers, this involves moving away from the use of alkyl halides, which generate stoichiometric amounts of salt waste in reactions like the Williamson synthesis. nih.govacs.org

A greener approach involves the direct etherification of alcohols. Recent research has shown that iron salts, such as FeCl₃·6H₂O, can effectively catalyze the etherification of benzyl (B1604629) alcohols. nih.govacs.org In a potential application for this synthesis, Methyl 3-hydroxybenzoate could be reacted with 2-methylbenzyl alcohol. These methods often utilize green, recyclable solvents like propylene (B89431) carbonate and have the significant advantage of producing water as the only byproduct. nih.govacs.org Such iron-catalyzed reactions provide a more atom-economical and environmentally friendly alternative to the traditional pathway. nih.gov

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming C-O bonds, offering an alternative to the SN2-based Williamson synthesis. nih.gov

Ullmann Condensation: This classic copper-catalyzed reaction can be used to couple an aryl halide with an alcohol. While traditionally requiring harsh conditions, modern variations using ligands like N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) allow the reaction to proceed under much milder conditions. organic-chemistry.org This could potentially be applied by coupling a halogenated methyl benzoate (B1203000) derivative with 2-methylbenzyl alcohol.

Buchwald-Hartwig Amination: While known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling has been extended to C-O bond formation. This methodology allows for the coupling of aryl halides or triflates with alcohols.

Iron-Catalyzed Cross-Electrophile Coupling: Innovative iron-catalyzed methods have been developed to couple two different electrophiles, such as a benzyl halide and another organic electrophile, without the need for an external reductant. nih.gov

These modern coupling reactions offer broader substrate scope and functional group tolerance compared to traditional methods, providing powerful alternative routes for the synthesis of complex molecules like this compound. nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 3 2 Methylbenzyl Oxy Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. However, no experimental NMR data for Methyl 3-[(2-methylbenzyl)oxy]benzoate has been reported.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment

A detailed ¹H NMR spectral analysis, which would identify the chemical environment of each proton, is not available. Such an analysis would provide crucial information on the aromatic and aliphatic protons, including their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J), allowing for the assignment of each proton to its specific position in the molecular structure.

Carbon-13 (¹³C) NMR Spectral Analysis and Structural Correlations

Similarly, there is no published ¹³C NMR spectrum for this compound. This technique is vital for identifying all unique carbon atoms in a molecule, from the methyl and methylene (B1212753) groups to the distinct carbons of the two aromatic rings and the carbonyl group of the ester.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR studies, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in mapping the connectivity between protons, linking protons to their directly attached carbons, and determining through-space proximity of atoms, respectively. The absence of such studies means that the definitive connectivity and conformational preferences of this compound have not been experimentally verified.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is critical for confirming the molecular weight and elemental composition of a compound. While the theoretical molecular weight of this compound can be calculated, no experimental mass spectrometry data has been published. This includes high-resolution mass spectrometry (HRMS) for validating its molecular formula (C₁₆H₁₆O₃) and detailed fragmentation analysis, which would shed light on the compound's stability and the characteristic breakdown pathways of its ether and ester linkages under ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An experimental IR spectrum for this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the ether and ester groups, and the aromatic C-H and C=C vibrations. Without published data, these characteristic frequencies have not been empirically confirmed.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Conformational Analysis of the Benzyl (B1604629) Ether and Benzoate (B1203000) Moieties

In a closely related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, crystallographic studies have shown that the molecule can adopt different conformations in the solid state. iucr.orgresearchgate.net The asymmetric unit of its crystal structure contains three independent molecules, which differ notably in the orientation of the two phenyl rings. iucr.orgresearchgate.net This demonstrates the molecule's ability to exist in various rotational states (rotamers) that are close in energy.

The conformation is defined by the dihedral angles between the planes of the aromatic rings. For instance, in one related methylbenzoate derivative, the dihedral angle between the two phenyl rings was found to be a mere 2.30 (7)°, indicating a nearly co-planar arrangement. nih.gov In contrast, other similar structures exhibit much larger dihedral angles, with some aromatic rings being almost perpendicular to each other. iucr.org The specific orientation adopted in the crystalline state is often a compromise between intramolecular steric effects and the optimization of intermolecular packing forces.

The methyl ester group itself tends to adopt an extended conformation, though variations are observed. researchgate.net For example, in methyl 3,5-bis[(3-chloropyrazin-2-yl)oxy]benzoate, the methoxycarbonyl group is twisted out of the plane of the benzene (B151609) ring to which it is attached, with a dihedral angle of 16.82 (8)°. nih.govnih.gov This twisting is a common feature in substituted benzoates, influenced by the electronic and steric nature of the adjacent substituents.

Table 1: Selected Dihedral Angles in Related Benzoate Structures

Compound Moiety 1 Moiety 2 Dihedral Angle (°)
A Methylbenzoate Derivative nih.gov Phenyl Ring 1 Phenyl Ring 2 2.30 (7)
Methyl 3,5-bis[(3-chloropyrazin-2-yl)oxy]benzoate nih.govnih.gov Methoxycarbonyl Group Benzene Ring 16.82 (8)

This interactive table allows for sorting and filtering of data on dihedral angles found in structurally similar compounds.

Supramolecular Assembly and Packing Motifs in the Crystalline State

The arrangement of molecules in the crystal lattice, known as supramolecular assembly, is directed by a network of intermolecular interactions. nih.gov In the case of this compound and its analogues, the packing is primarily stabilized by weak non-covalent forces, particularly C—H···π interactions. iucr.orgresearchgate.net

C—H···π interactions are a form of hydrogen bonding where a weakly acidic C—H bond interacts with the electron-rich π system of an aromatic ring. In the crystal structures of related benzoate esters, these interactions are consistently observed as a key packing motif. nih.govresearchgate.net For example, in one case, a C—H···π interaction links molecules into chains that propagate along a specific crystallographic axis. researchgate.net

The crystal packing of ethyl 4-[(4-methylbenzyl)oxy]benzoate also reveals that weak C—H···π interactions are responsible for connecting the molecules. iucr.orgresearchgate.net The absence of stronger hydrogen bond donors or acceptors, such as hydroxyl or amine groups, means that these weaker interactions become the dominant force in the supramolecular organization. These interactions, along with van der Waals forces, guide the molecules to pack in a way that minimizes empty space and maximizes thermodynamic stability.

Table 2: Crystallographic Data for a Related Benzoate Compound

Parameter Value
Compound Name Methyl 2-[(2-methylphenoxy)methyl]benzoate nih.gov
Chemical Formula C₁₆H₁₆O₃ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c
a (Å) 31.6873 (13) nih.gov
b (Å) 6.5389 (2) nih.gov
c (Å) 13.8746 (6) nih.gov
β (°) 111.716 (2) nih.gov
Volume (ų) 2670.79 (18) nih.gov

This interactive table presents key crystallographic parameters for a structurally related compound, providing a basis for understanding the crystalline state.

Chemical Reactivity and Derivatization Strategies for Methyl 3 2 Methylbenzyl Oxy Benzoate

Transformations Involving the Ester Functionality

The methyl ester group is a common functional handle for a range of chemical modifications, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester functionality of Methyl 3-[(2-methylbenzyl)oxy]benzoate can be hydrolyzed to the corresponding carboxylic acid, 3-[(2-methylbenzyl)oxy]benzoic acid. This reaction is typically carried out under acidic or basic conditions. quora.comyoutube.com

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. quora.com

Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This method is often highly effective due to the formation of a carboxylate salt, which drives the reaction to completion. psu.edu High-temperature water can also promote the hydrolysis of methyl benzoates. psu.edu

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with a higher-boiling alcohol can yield the corresponding alkyl benzoate (B1203000). This reaction is often driven to completion by removing the methanol (B129727) byproduct. researchgate.net Titanate catalysts have shown high activity in the transesterification of crude methyl benzoate to produce other benzoic acid esters like benzyl (B1604629) and butyl benzoate. researchgate.net

Table 1: Hydrolysis and Transesterification Reactions

Reaction Reagents and Conditions Product
Hydrolysis (Acid-catalyzed) Dilute H₂SO₄ or HCl, heat 3-[(2-methylbenzyl)oxy]benzoic acid
Hydrolysis (Base-catalyzed) Aqueous NaOH or KOH, heat, followed by acidification 3-[(2-methylbenzyl)oxy]benzoic acid
Transesterification R'OH (e.g., ethanol, butanol), acid or base catalyst, heat Alkyl 3-[(2-methylbenzyl)oxy]benzoate

The ester group can be reduced to a primary alcohol, [3-((2-methylbenzyl)oxy)phenyl]methanol. Powerful reducing agents are typically required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. imperial.ac.uk

Diisobutylaluminium hydride (DIBAL-H) can also be used. By carefully controlling the reaction conditions (e.g., low temperature and stoichiometry), it is sometimes possible to achieve partial reduction to the corresponding aldehyde, 3-[(2-methylbenzyl)oxy]benzaldehyde. vanderbilt.edu

Selective hydrogenation of methyl benzoate to benzaldehyde (B42025) can be achieved using manganese-based catalysts, a process that is significant for producing chlorine-free benzaldehyde. mdpi.com

Reactions at the Benzyl Ether Linkage and Aromatic Rings

The benzyl ether linkage and the two aromatic rings present additional sites for chemical reactivity.

Cleavage: The benzyl ether group is a common protecting group for alcohols and phenols in organic synthesis because it is stable under many reaction conditions but can be cleaved when desired. organic-chemistry.orgyoutube.com Common methods for cleaving benzyl ethers include:

Hydrogenolysis: This is a mild and widely used method involving catalytic hydrogenation (e.g., H₂, Pd/C). This reaction cleaves the C-O bond of the ether, yielding the corresponding phenol (B47542), methyl 3-hydroxybenzoate, and toluene. youtube.com

Acid-catalyzed cleavage: Strong acids can cleave the ether bond, although this method may not be suitable for molecules with acid-sensitive functional groups. longdom.orgwikipedia.org

Lewis acids: Reagents like boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can selectively cleave benzyl ethers under mild conditions, tolerating a range of other functional groups. organic-chemistry.org

Formation: The benzyl ether linkage is typically formed via a Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide with a benzyl halide. In the context of this molecule, it would be synthesized from methyl 3-hydroxybenzoate and 2-methylbenzyl bromide or chloride in the presence of a base.

The two aromatic rings in this compound can undergo electrophilic aromatic substitution (EAS) reactions. msu.edu The position of substitution is directed by the existing substituents. libretexts.org

On the benzoate ring: The ester group (-COOCH₃) is a deactivating, meta-directing group. atamanchemicals.comaiinmr.com The benzyloxy group (-OCH₂Ph) is an activating, ortho-, para-directing group. The combined effect of these two groups will influence the regioselectivity of substitution. Nitration of methyl benzoate with nitric acid and sulfuric acid, for example, yields methyl 3-nitrobenzoate. atamanchemicals.comaiinmr.com

On the 2-methylbenzyl ring: The methyl group is an activating, ortho-, para-directing group, while the ether linkage is also activating and ortho-, para-directing.

The relative reactivity of the two rings and the specific site of substitution will depend on the reaction conditions and the nature of the electrophile. libretexts.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Product(s) on Benzoate Ring
Nitration HNO₃, H₂SO₄ Substitution at positions ortho and para to the benzyloxy group, and meta to the ester group.
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ Substitution at positions ortho and para to the benzyloxy group, and meta to the ester group.
Friedel-Crafts Alkylation R-Cl, AlCl₃ Substitution at positions ortho and para to the benzyloxy group, and meta to the ester group.
Friedel-Crafts Acylation R-COCl, AlCl₃ Substitution at positions ortho and para to the benzyloxy group, and meta to the ester group.
Sulfonation Fuming H₂SO₄ Substitution at positions ortho and para to the benzyloxy group, and meta to the ester group. uomustansiriyah.edu.iq

Functional Group Interconversions and Advanced Derivatization

The functional groups on this compound can be interconverted to create a variety of derivatives. solubilityofthings.com For example, the carboxylic acid obtained from hydrolysis can be converted into other functional groups such as amides, acid chlorides, or other esters. solubilityofthings.com The primary alcohol formed from the reduction of the ester can be oxidized back to the aldehyde or carboxylic acid, or converted to an alkyl halide. ub.edu These transformations allow for the synthesis of a wide range of compounds with potentially different physical, chemical, and biological properties.

Integration into More Complex Molecular Architectures

The functional groups on this compound make it a useful building block for the synthesis of more complex molecules, including polymers, macrocycles, and biologically active compounds. The ability to selectively manipulate the ester, the ether linkage, and the aromatic rings allows for its strategic incorporation into larger scaffolds. nih.gov

One key strategy involves the deprotection of the benzyl ether. Benzyl ethers are commonly used as protecting groups for alcohols and phenols because they are stable under many reaction conditions but can be selectively cleaved. organic-chemistry.org The most common method for debenzylation is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst), which reduces the benzyl ether to yield the free phenol and toluene. youtube.comnih.gov This unmasks the hydroxyl group of the original Methyl 3-hydroxybenzoate, which can then participate in further reactions, such as esterification or etherification, to link the molecule to a larger structure.

For example, the carboxylic acid derivative (obtained via ester hydrolysis) can be coupled with amines or alcohols on other molecules of interest, such as peptides, natural products, or polymer backbones, using standard peptide coupling reagents (e.g., DCC, DMAP). rasayanjournal.co.in This approach allows the benzyl benzoate moiety to be appended to a larger system, potentially imparting specific properties like hydrophobicity or acting as a rigid linker.

In a more advanced application, derivatives of this compound could be functionalized with groups suitable for click chemistry, such as azides or alkynes. For instance, after reducing the ester to a primary alcohol, it could be converted to an alkyl halide and then to an azide. This would create a versatile building block that can be efficiently and selectively clicked onto other molecules containing a complementary functional group, a strategy used in the synthesis of complex carbohydrate conjugates. nih.gov This modular approach is highly valuable in medicinal chemistry and materials science for constructing intricate molecular architectures with tailored functions.

Table 3: Compound Names Mentioned

Compound Name
This compound
Methyl 3-hydroxybenzoate
2-Methylbenzyl bromide
3-Hydroxybenzoic acid
Methanol
2-Methylbenzyl alcohol
3-[(2-methylbenzyl)oxy]benzoic acid
[3-(2-methylbenzyl)oxy]benzyl alcohol

Computational and Theoretical Chemistry Studies of Methyl 3 2 Methylbenzyl Oxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and a wide array of molecular properties. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The flexibility of Methyl 3-[(2-methylbenzyl)oxy]benzoate, which contains several rotatable single bonds, gives rise to multiple conformational isomers. DFT is a robust method for exploring the potential energy surface of a molecule to identify these stable conformers and their relative energies.

The key dihedral angles that define the conformation of this molecule include the rotation around the C-O bonds of the ether linkage and the C-C bond of the ester group. A conformational analysis would involve systematically rotating these bonds and performing geometry optimization at each step to find the structures corresponding to energy minima. The results of such studies, typically performed using functionals like B3LYP with basis sets such as 6-31G* or larger, reveal the most stable three-dimensional arrangement of the atoms. For similar aromatic esters and ethers, it has been shown that the planarity or torsion between the aromatic rings and the central ether or ester linkage is crucial in determining the lowest energy state. nih.govresearchgate.net The relative energies of different conformers indicate their population distribution at a given temperature. For instance, in a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations were used to compare the optimized geometry with the experimental X-ray crystal structure, showing good agreement for bond lengths and angles. nih.gov Such a study on this compound would elucidate the preferred orientation of its benzyl (B1604629) and benzoate (B1203000) moieties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and thus more chemically reactive, whereas a large gap implies high kinetic stability. nih.govnih.gov DFT calculations provide the energies of these orbitals (EHOMO and ELUMO), from which various global reactivity descriptors can be derived. These descriptors quantify different aspects of a molecule's reactivity. ejosat.com.trresearchgate.net

These parameters are calculated using the following equations, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the electronic chemical potential.

In a typical analysis, the HOMO of this compound would likely be localized on the electron-rich aromatic rings and the ether oxygen, while the LUMO would be distributed over the electron-accepting methyl benzoate portion. nih.gov This distribution informs the most probable sites for electrophilic and nucleophilic attack.

Reactivity DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Electronegativity (χ)χ = (I + A) / 2Measures the ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)ω = μ² / (2η)Measures the energy stabilization when acquiring electrons.

DFT calculations are widely used to predict spectroscopic data, which serves as a crucial tool for structure elucidation and verification.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide the nuclear magnetic shielding tensors for each atom in the optimized molecular structure. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing the predicted chemical shifts with experimental spectra helps in the unambiguous assignment of signals, especially for complex molecules. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.govmdpi.com

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic frequencies corresponding to the normal modes of vibration (e.g., C=O stretching, C-O-C bending, aromatic C-H stretching). The predicted IR spectrum can be compared with an experimental FT-IR spectrum. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.

Spectroscopic DataTypical Calculated Value (Hypothetical)Experimental ValueAssignment
¹³C NMR Shift~167 ppm(To be measured)Ester Carbonyl (C=O)
¹H NMR Shift~5.2 ppm(To be measured)Methylene (B1212753) protons (-O-CH₂-Ar)
IR Frequency~1720 cm⁻¹ (scaled)(To be measured)Ester C=O stretch
IR Frequency~1250 cm⁻¹ (scaled)(To be measured)Asymmetric C-O-C stretch

Molecular Dynamics Simulations for Dynamic Behavior in Solution (if applicable)

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com An MD simulation would model the motion of this compound in a solvent box (e.g., water or an organic solvent) by solving Newton's equations of motion for every atom in the system. mdpi.com

Such simulations can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution.

Solvation Structure: The arrangement and interaction of solvent molecules around the solute, providing a detailed picture of the solvation shell.

Transport Properties: Calculation of properties like the diffusion coefficient of the molecule within the solvent. acs.org

For a molecule with both hydrophobic (aromatic rings) and polar (ester and ether groups) regions, MD simulations can elucidate how it interacts with different types of solvents, which is crucial for understanding its solubility and behavior in various chemical environments. nih.govresearchgate.net

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states (the highest energy point along the reaction coordinate) and intermediates. researchgate.net

The synthesis of this compound is likely achieved via a Williamson ether synthesis, involving the reaction of the sodium or potassium salt of methyl 3-hydroxybenzoate with 2-methylbenzyl chloride or bromide. numberanalytics.comnumberanalytics.com This is a classic Sₙ2 reaction. libretexts.orgmasterorganicchemistry.com DFT calculations can be used to model this reaction by:

Optimizing the geometries of the reactants (the phenoxide and the alkyl halide), the transition state, and the products.

Calculating the activation energy (Ea) , which is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state correctly connects the reactants and products.

These theoretical insights can help optimize reaction conditions by providing a fundamental understanding of the factors that control the reaction's efficiency and selectivity.

Exploratory Research Applications of Methyl 3 2 Methylbenzyl Oxy Benzoate

Role as a Precursor in Complex Organic Synthesis

Methyl 3-[(2-methylbenzyl)oxy]benzoate serves as a foundational building block in multi-step organic synthesis, providing a versatile scaffold that can be chemically modified to yield a wide array of target molecules.

Building Block for Natural Product Analogues and Fine Chemicals

The synthesis of this compound itself is a key step in the preparation of more complex molecules. For instance, it is synthesized from methyl 3-hydroxybenzoate and 2-methylbenzyl chloride. This reaction typically involves the use of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF), and is often facilitated by a phase-transfer catalyst like tetrabutylammonium (B224687) iodide. The reaction mixture is heated to ensure the completion of the etherification process.

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents and fine chemicals. One notable application is in the creation of derivatives of 3-hydroxybenzoic acid, which are known to be present in certain natural products and exhibit a range of biological activities. The 2-methylbenzyl group serves as a protecting group for the hydroxyl function, which can be later removed to reveal the free phenol (B47542) for further functionalization.

Development of Scaffolds for Ligand Design and Chemical Probe Development

The structural framework of this compound is particularly amenable to the development of novel molecular scaffolds for ligand design. The presence of the ester and ether functionalities, along with the aromatic rings, provides multiple points for chemical modification. This allows for the systematic alteration of the molecule's shape, size, and electronic properties to optimize its binding affinity and selectivity for specific biological targets.

Researchers can hydrolyze the methyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Alternatively, the aromatic rings can be further substituted to introduce additional functional groups. These modifications are central to the process of developing chemical probes, which are essential tools for studying biological processes.

Application in Supramolecular Chemistry and Self-Assembly

While the primary applications of this compound are in synthetic chemistry, its molecular structure suggests potential, though less explored, applications in supramolecular chemistry. The presence of aromatic rings allows for π-π stacking interactions, and the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors. These non-covalent interactions are the driving forces behind molecular self-assembly, leading to the formation of ordered supramolecular structures. Further research would be needed to fully explore and characterize the self-assembling properties of this compound and its derivatives.

Potential for Integration into Advanced Materials Research (e.g., Polymer Chemistry)

The potential integration of this compound into advanced materials research, particularly in polymer chemistry, is an area ripe for investigation. The molecule can be functionalized to introduce polymerizable groups, such as vinyl or acrylic moieties. Subsequent polymerization could lead to the formation of polymers with tailored properties. For example, the rigid aromatic core of the monomer could impart thermal stability and mechanical strength to the resulting polymer. Furthermore, the pendant 2-methylbenzyl group could influence the polymer's solubility and processing characteristics.

Emerging Research Frontiers and Future Directions for Methyl 3 2 Methylbenzyl Oxy Benzoate

Automation and High-Throughput Synthesis Methodologies

The synthesis of Methyl 3-[(2-methylbenzyl)oxy]benzoate is typically achieved via the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com This foundational reaction is well-suited for adaptation to modern automated platforms, which can accelerate the discovery of optimized reaction conditions and the generation of compound libraries for screening purposes.

Future research could leverage robotic systems to perform high-throughput screening of reaction parameters for the synthesis of this specific ether. An automated workflow could systematically vary bases, solvents, temperatures, and reactant ratios to rapidly identify the optimal conditions for maximizing yield and minimizing byproducts. Microwave-assisted synthesis, which has been shown to reduce reaction times for Williamson ether synthesis from hours to minutes, could be integrated into these automated platforms for further efficiency gains. wikipedia.orgnumberanalytics.com

Such automated systems would enable the rapid synthesis of a library of analogues of this compound, where variations could be introduced in both the benzoate (B1203000) and benzyl (B1604629) moieties. This approach is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Table 1: Hypothetical High-Throughput Screening Parameters for Synthesis

Parameter Variable 1 Variable 2 Variable 3 Variable 4
Base NaH K₂CO₃ Cs₂CO₃ KOtBu
Solvent DMF DMSO Acetonitrile (B52724) THF
Temperature 25°C 50°C 80°C 100°C
Alkylating Agent 2-methylbenzyl chloride 2-methylbenzyl bromide 2-methylbenzyl tosylate -

Chemoenzymatic Synthesis and Biocatalytic Transformations

The field of biocatalysis offers green and highly selective alternatives to traditional chemical synthesis. For a compound like this compound, chemoenzymatic strategies could be explored in several ways.

One avenue involves the enzymatic synthesis of the ester or ether bonds. Lipases, for example, are widely used for esterification and transesterification reactions to produce benzoate esters. acs.orgnih.govnih.gov Research has shown that immobilized lipases like Candida antarctica lipase (B570770) B (Novozym 435) can effectively catalyze the formation of various alkyl benzoates. nih.gov Future work could investigate the enzymatic transesterification of a simpler ester with 2-methylbenzyl alcohol or the direct esterification of 3-[(2-methylbenzyl)oxy]benzoic acid. While the enzymatic formation of the aryl ether bond is less common, engineered enzymes could potentially be developed for the specific O-alkylation of Methyl 3-hydroxybenzoate.

Conversely, biocatalytic transformations could be used for the selective modification of the molecule. For instance, specific hydroxylases could be employed for regioselective hydroxylation of the aromatic rings, or etherases could be used for selective cleavage of the ether bond under mild conditions, which is a desirable reaction in synthetic and degradative pathways.

Advanced Mechanistic Studies and Reaction Optimization

Although the Williamson ether synthesis is a well-known reaction, its mechanism can be complex, involving a competition between the desired O-alkylation and an undesired C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. rsc.orgresearchgate.net The selectivity of this reaction is highly dependent on factors such as the solvent, the nature of the cation, and the leaving group. rsc.orgrsc.org

Advanced mechanistic studies for the synthesis of this compound would provide profound insights for reaction optimization. This can be achieved through a multifaceted approach combining experimental probing, detailed kinetic modeling, and quantum-mechanical calculations like Density Functional Theory (DFT). researchgate.netnih.gov Such studies can elucidate the transition states for both O- and C-alkylation pathways, revealing the energy barriers for each. rsc.orgresearchgate.net For example, studies on analogous systems have shown that polar aprotic solvents like acetonitrile favor O-alkylation, whereas protic solvents like methanol (B129727) can decrease this selectivity. rsc.orgrsc.org

Kinetic models can identify complex reaction networks, including side reactions and product degradation, allowing for precise control over the reaction to maximize the yield of the desired product. rsc.orgresearchgate.net This fundamental understanding is crucial for scaling up the synthesis for industrial applications, ensuring efficiency and purity.

Table 2: Factors Influencing O- vs. C-Alkylation Selectivity

Factor Favors O-Alkylation (Ether Formation) Favors C-Alkylation (Ring Substitution) Rationale
Solvent Polar Aprotic (e.g., DMF, Acetonitrile) Protic (e.g., Ethanol, Water) Protic solvents solvate the phenoxide oxygen, hindering its nucleophilicity and leaving the ring carbons more accessible.
Counter-ion Large, soft cations (e.g., Cs⁺, K⁺) Small, hard cations (e.g., Li⁺, Na⁺) Hard cations coordinate tightly to the oxygen, reducing its reactivity relative to the carbon nucleophiles.
Leaving Group Good leaving groups (e.g., I⁻, OTs⁻) Poorer leaving groups Follows SN2 reaction principles; better leaving groups promote the kinetically favored O-alkylation.
Temperature Lower temperatures Higher temperatures C-alkylation often leads to a more thermodynamically stable product, which is favored at higher temperatures.

Interdisciplinary Research Opportunities in Chemical Sciences

The structural motifs present in this compound—an aryl ether linkage and a benzoate ester—are common in molecules of interest across various chemical disciplines. This opens up numerous opportunities for interdisciplinary research.

Medicinal Chemistry: Aryl ethers and benzoate derivatives are prevalent scaffolds in pharmacologically active compounds. thieme-connect.degoogle.com Benzoate derivatives have been investigated for applications in treating neurodegenerative diseases like Alzheimer's. google.com Similarly, various heterocyclic compounds containing ether linkages are explored for antimicrobial, anti-inflammatory, and anticancer activities. benthamscience.comnih.govresearchgate.net A library of analogues based on the this compound structure could be synthesized and screened for various biological activities, potentially leading to new therapeutic agents.

Materials Science: Poly(aryl ether)s are a class of high-performance engineering thermoplastics known for their thermal stability and chemical resistance. acs.org The core structure of this compound could serve as a monomer or a building block for novel polymers or liquid crystals. The specific substitution pattern could be tuned to influence properties like solubility, melting point, and optical characteristics for advanced materials applications. numberanalytics.com

Agrochemicals: The ether linkage is a key feature in many pesticides and herbicides. Research could explore the potential of this compound and its derivatives as active ingredients in agrochemical formulations.

By exploring these frontiers, the scientific community can unlock the full potential of this compound, moving it from a simple chemical entry to a valuable tool in advanced scientific applications.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and ester linkage integrity (δ 3.8–4.0 ppm for methoxy groups).
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. reports a monoclinic crystal system (space group P2₁/c) with intermolecular C–H···O interactions stabilizing the structure .
  • IR spectroscopy : Confirms ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and ether (C–O–C) bands at 1250–1050 cm⁻¹.

How do computational methods (e.g., DFT) aid in predicting the reactivity and biological activity of this compound derivatives?

Advanced Research Focus
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

  • Electrostatic potential maps identify regions prone to nucleophilic attack (e.g., the ester group).
  • Molecular docking evaluates interactions with biological targets (e.g., fungal CYP51 enzymes for antifungal activity). correlates computed bond angles with experimental crystallographic data to validate structural models .

What in vitro assays are suitable for screening the antimicrobial activity of this compound analogs?

Q. Basic Research Focus

  • Broth microdilution (CLSI guidelines) : Determines minimum inhibitory concentrations (MICs) against Candida albicans or Staphylococcus aureus.
  • Time-kill kinetics : Assesses bactericidal/fungicidal efficacy over 24–48 hours.
  • Synergy studies : Combines analogs with standard antifungals (e.g., fluconazole) to evaluate fractional inhibitory concentration indices (FICIs). cites precedent biological activity in related benzoates .

How can researchers resolve contradictions in reported biological activity data for structurally similar benzoate derivatives?

Advanced Research Focus
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., inoculum size, growth media).
  • Structural nuances : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using SAR studies.
  • Metabolic stability : Evaluate compound degradation in assay conditions via LC-MS. demonstrates how minor structural changes (e.g., trifluoromethyl substitution) drastically alter activity profiles .

What strategies are effective in scaling up this compound synthesis while maintaining reproducibility?

Q. Advanced Research Focus

  • Flow chemistry : Improves heat/mass transfer for exothermic reactions.
  • Design of Experiments (DoE) : Identifies critical parameters (e.g., solvent volume, catalyst loading) using factorial designs.
  • In-line analytics : Monitors reaction progress via FTIR or Raman spectroscopy. highlights scalable triazine-based coupling methods applicable to benzoate systems .

How can researchers design derivatives of this compound to enhance metabolic stability for in vivo studies?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute labile ester groups with amides or carbamates.
  • Deuterium incorporation : Stabilizes metabolically sensitive positions (e.g., α-deuteration of methoxy groups).
  • Prodrug strategies : Mask polar groups (e.g., phosphate esters) for improved bioavailability. discusses structurally modified benzoates with enhanced pharmacokinetic profiles .

What are the key challenges in analyzing degradation products of this compound under accelerated stability conditions?

Q. Advanced Research Focus

  • Hydrolytic degradation : Ester cleavage at high humidity/temperature yields 3-hydroxybenzoic acid and 2-methylbenzyl alcohol.
  • Oxidative pathways : LC-MS/MS identifies quinone derivatives formed via radical intermediates.
  • Photodegradation : UV exposure generates dimeric adducts detectable by HRMS. provides structural analogs’ stability data under varied conditions .

How can cross-disciplinary approaches (e.g., materials science) expand the applications of this compound beyond pharmaceuticals?

Q. Advanced Research Focus

  • Polymer additives : Evaluate thermal stability as plasticizers via DSC/TGA.
  • Metal-organic frameworks (MOFs) : Functionalize benzoate ligands for gas storage or catalysis.
  • Surface coatings : Assess corrosion inhibition efficiency using electrochemical impedance spectroscopy (EIS). lists related methoxybenzoates with materials science applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.